5'-Chloro-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione

Aldose Reductase Diabetic Complications Spirohydantoin

5'-Chloro-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione (CAS 351528-73-9) is a spirohydantoin derivative within the spiro[imidazolidine-4,1'-indene]-2,5-dione scaffold class. It is primarily employed as a research chemical and pharmaceutical reference standard, typically supplied at ≥95% purity.

Molecular Formula C11H9ClN2O2
Molecular Weight 236.65 g/mol
CAS No. 351528-73-9
Cat. No. B1455649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-Chloro-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione
CAS351528-73-9
Molecular FormulaC11H9ClN2O2
Molecular Weight236.65 g/mol
Structural Identifiers
SMILESC1CC2(C3=C1C=C(C=C3)Cl)C(=O)NC(=O)N2
InChIInChI=1S/C11H9ClN2O2/c12-7-1-2-8-6(5-7)3-4-11(8)9(15)13-10(16)14-11/h1-2,5H,3-4H2,(H2,13,14,15,16)
InChIKeySJSKAURFWDHHOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5'-Chloro-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione (CAS 351528-73-9) Procurement-Relevant Overview


5'-Chloro-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione (CAS 351528-73-9) is a spirohydantoin derivative within the spiro[imidazolidine-4,1'-indene]-2,5-dione scaffold class . It is primarily employed as a research chemical and pharmaceutical reference standard, typically supplied at ≥95% purity . The compound's synthesis and utility as an alpha-1a adrenergic receptor antagonist candidate are documented in U.S. Patent 6,316,437 [1], which provides a validated synthetic route yielding the racemic mixture in 83% yield from 5-chloro-1-indanone .

Why 5'-Chloro-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione Cannot Be Replaced by Unsubstituted or Brominated Analogs


The 5'-chloro substituent on the indane ring of this spirohydantoin scaffold is a critical determinant of synthetic accessibility, target engagement, and pharmacokinetic profile [1]. The unsubstituted analog (CAS 6252-98-8) lacks the halogen necessary for key interactions observed in alpha-1a adrenergic receptor binding, while the 5'-bromo analog (CAS 553680-99-2) introduces steric bulk and altered electronic properties that may compromise synthetic throughput and selectivity [2]. The validated synthetic route in U.S. Patent 6,316,437 specifically employs 5-chloro-1-indanone, achieving an 83% yield for the chloro derivative; analogous routes for the bromo or des-halo compounds require distinct starting materials and optimization, directly impacting procurement reliability and cost .

Quantitative Comparator Evidence for 5'-Chloro-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione vs. Structural Analogs


Aldose Reductase Inhibition: 5'-Chloro vs. Des-Chloro Analog

The des-chloro analog (2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione, CAS 6252-98-8) demonstrates an IC50 of 100,000 nM against partially purified calf lens aldose reductase [1]. While direct IC50 data for the 5'-chloro compound against aldose reductase are not publicly available, the patent literature establishes that the 5'-chloro substitution is integral to the alpha-1a adrenergic receptor antagonist pharmacophore, with alternative halogen substitutions (e.g., 5'-fluoro) producing distinct selectivity profiles [2]. This class-level SAR strongly indicates that the 5'-chloro derivative will exhibit divergent aldose reductase potency relative to the des-chloro baseline.

Aldose Reductase Diabetic Complications Spirohydantoin

Synthetic Yield and Scalability: 5'-Chloro vs. 5'-Bromo Analog

The 5'-chloro compound is prepared in 83% yield from commercially available 5-chloro-1-indanone via a patent-validated route (U.S. 6,316,437, Example 1, Step A) . In contrast, the 5'-bromo analog (CAS 553680-99-2) requires 5-bromo-1-indanone, which is less readily available and typically commands a higher cost basis, while synthetic yields for the bromo derivative are not standardized in the patent literature . This yield differential directly translates to procurement cost and reproducibility advantages for the 5'-chloro compound in multi-gram scale syntheses.

Process Chemistry Spirohydantoin Synthesis Cost of Goods

Fragment-Based Screening: Binding Mode of Des-Chloro Analog vs. Predicted 5'-Chloro Binding

The des-chloro analog (ligand T7B) has been co-crystallized with Enterovirus D68 3C protease (PDB: 7GQD), confirming a specific binding pose within the active site [1]. The 5'-chloro compound has not been deposited in the PDB; however, the additional chlorine atom (van der Waals radius ≈ 1.75 Å vs. H ≈ 1.20 Å) is predicted to occupy the S1' pocket differently, potentially enhancing hydrophobic contacts and altering the binding affinity [2]. This structural difference may explain why the chloro derivative is prioritized in alpha-1a receptor patent claims while the des-chloro analog is not.

Fragment-Based Drug Discovery Enterovirus 3C Protease X-ray Crystallography

Optimal Procurement and Application Scenarios for 5'-Chloro-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione


Alpha-1a Adrenergic Receptor Antagonist Lead Optimization

When initiating a medicinal chemistry campaign targeting alpha-1a adrenergic receptors for benign prostatic hyperplasia, the 5'-chloro compound serves as the preferred starting scaffold per U.S. Patent 6,316,437. The validated 83% synthetic yield and defined SAR for the 5'-chloro substituent enable rapid analog generation, whereas the des-chloro or 5'-bromo analogs lack equivalent patent-validated routes and selectivity data [1].

Aldose Reductase Inhibitor Screening with Defined Scaffold Differentiation

In diabetic complication research, screening the 5'-chloro compound alongside the des-chloro analog (100,000 nM IC50 baseline) is essential to establish the halogen-dependent potency shift. Substituting the des-chloro compound alone will fail to capture the SAR contribution of the chlorine atom, potentially causing false-negative results in hit-to-lead progression [2].

Reproducible Multi-Gram Synthesis for In Vivo Pharmacology

For laboratories requiring gram-scale quantities for rodent pharmacokinetic or efficacy studies, the 5'-chloro compound's documented 83% yield from commercially available 5-chloro-1-indanone offers a procurement advantage over the 5'-bromo analog, which lacks a standardized synthetic protocol and may incur longer lead times and higher cost .

Fragment-Based Screening Against Viral Cysteine Proteases

The des-chloro analog has been validated as a 3C protease binder (PDB: 7GQD). The 5'-chloro compound should be screened in parallel to assess whether the chlorine atom enhances affinity or modifies the binding pose, as predicted by structural modeling. Researchers must not assume interchangeability between the two fragments [3].

Quote Request

Request a Quote for 5'-Chloro-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.